Dehydrocholic Acid

Beschreibung

Dehydrocholic acid is a synthetic bile acid that was prepared from the oxidation of cholic acid with chromic acid. It has been used for stimulation of biliary lipid secretion. The use of dehydrocholic acid in over-the-counter products has been discontinued by Health Canada.

DEHYDROCHOLIC ACID is a small molecule drug with a maximum clinical trial phase of IV.

A semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid.

See also: Cholic Acid (related); Deoxycholic Acid (related).

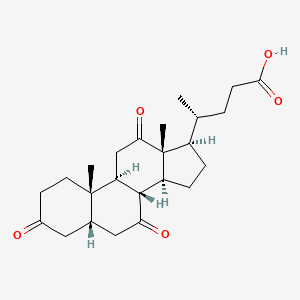

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPGWPVLFPUSM-KLRNGDHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt) | |

| Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022888 | |

| Record name | Dehydrocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81-23-2 | |

| Record name | 3,7,12-Triketo-5β-cholanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocholic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dehydrocholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH5000009I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

237-240 | |

| Record name | Dehydrocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dehydrocholic Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid, a synthetic bile acid derived from the oxidation of cholic acid, serves as a significant choleretic agent, stimulating the production of bile by the liver.[1][2] Its application in managing conditions related to impaired bile flow has prompted extensive research into its fundamental physicochemical characteristics and solubility profiles.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of dehydrocholic acid, its solubility in various solvents, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dehydrocholic acid is paramount for its application in pharmaceutical formulations and for predicting its behavior in biological systems. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₅ | [5] |

| Molecular Weight | 402.53 g/mol | [5] |

| Melting Point | 231-242 °C | [6] |

| pKa | ~4.35 - 5.12 | [7] |

| LogP (Octanol-Water Partition Coefficient) | ~3.37 - 4.07 | [7] |

| Appearance | White to off-white, fluffy, odorless powder | [8][9] |

Solubility Profile

The solubility of dehydrocholic acid is a critical determinant of its absorption and bioavailability. It is sparingly soluble in alcohol and practically insoluble in water.[9] A summary of its solubility in various solvents is presented below.

| Solvent | Solubility | Reference |

| Water | Practically insoluble (< 0.1 mg/mL) | [10] |

| Ethanol | Sparingly soluble (10-30 mg/mL) | [6][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 25 mg/mL) | [10] |

| Dimethylformamide (DMF) | Soluble (30 mg/mL) | [11] |

| Chloroform | Slightly soluble | [7] |

| Diethyl Ether | Practically insoluble | [9] |

| 1,4-Dioxane | Sparingly soluble | [9] |

| Sodium Hydroxide Solution | Dissolves | [9] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential in drug development. The following sections detail the standard experimental methodologies for key properties of dehydrocholic acid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[12] The capillary method is a widely accepted technique for its determination.[13]

Principle: A small, finely powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.[14]

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered dehydrocholic acid is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[14]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the sample.[15]

dot

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of weak acids like dehydrocholic acid.[4][16]

Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Procedure:

-

Solution Preparation: A known concentration of dehydrocholic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds).[16]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.[4]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.[4]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is determined from the curve. The pKa is then calculated as the pH at the half-equivalence point.

dot

Caption: Workflow for pKa Determination.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[3]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of dehydrocholic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a flask.

-

Equilibration: The flask is shaken for a sufficient period to allow the compound to reach equilibrium between the two phases.[3]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of dehydrocholic acid in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

dot

Caption: Workflow for LogP Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

-

Sample Preparation: An excess amount of solid dehydrocholic acid is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of dehydrocholic acid in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS.

-

Result: The measured concentration represents the thermodynamic solubility of dehydrocholic acid in that specific solvent at that temperature.

dot

Caption: Workflow for Solubility Determination.

Mechanism of Action: Choleretic Effect and FXR Signaling

Dehydrocholic acid primarily functions as a choleretic agent, stimulating the liver to increase the volume of bile secreted.[4] This action is largely mediated through its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid homeostasis.[3]

Upon entering hepatocytes, dehydrocholic acid can activate FXR. This activation initiates a cascade of downstream signaling events that ultimately modulate the expression of genes involved in bile acid synthesis, transport, and metabolism. A key target of FXR is the small heterodimer partner (SHP), which in turn represses the activity of other transcription factors, leading to a decrease in the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[8][10] This feedback mechanism helps to maintain bile acid levels within a physiological range.

Furthermore, FXR activation in the intestine can induce the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[8] The overall effect is an increase in the aqueous component of bile, leading to a less viscous and more freely flowing bile.

dot

Caption: Dehydrocholic Acid Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and solubility of dehydrocholic acid, essential information for its development and application in the pharmaceutical field. The detailed experimental protocols offer a practical guide for the accurate determination of these key parameters. Furthermore, the elucidation of its mechanism of action through the FXR signaling pathway provides a molecular basis for its choleretic effects. This integrated knowledge is crucial for researchers and scientists working on the formulation, characterization, and therapeutic application of dehydrocholic acid.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Dehydrocholic Acid used for? [synapse.patsnap.com]

- 4. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]

- 5. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocholic Acid: A Technical Guide to its Role in Modulating Bile Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocholic acid (DHCA), a synthetic tri-keto bile acid, has long been recognized for its potent choleretic properties, significantly increasing bile flow. This technical guide provides an in-depth analysis of DHCA's mechanism of action, focusing on its influence on bile acid homeostasis. By examining its metabolic fate, impact on bile composition, and interaction with key regulatory pathways, this document serves as a comprehensive resource for researchers in gastroenterology, hepatology, and pharmacology. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a foundational understanding for future research and drug development endeavors.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function as biological detergents, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. This intricate regulatory network, known as bile acid homeostasis, is primarily governed by the farnesoid X receptor (FXR), a nuclear hormone receptor activated by bile acids.[1]

Dehydrocholic acid (3,7,12-triketo-5β-cholanoic acid) is a synthetic bile acid derivative produced by the oxidation of cholic acid.[2] It is clinically utilized for its choleretic effect, which is the stimulation of bile production by the liver.[3] This property makes it a subject of interest for conditions characterized by impaired bile flow, such as cholestasis. Understanding the precise mechanisms by which DHCA modulates bile acid homeostasis is critical for its therapeutic application and for the development of novel drugs targeting bile acid signaling pathways.

Mechanism of Action of Dehydrocholic Acid

The primary physiological effect of dehydrocholic acid is a marked increase in the volume of bile secreted by the liver, a phenomenon known as hydrocholeresis. This effect is attributed to the osmotic activity of DHCA and its metabolites as they are transported into the bile canaliculi, drawing water and electrolytes along with them.

Metabolism of Dehydrocholic Acid

Upon administration, DHCA is rapidly taken up by the liver and metabolized before being secreted into the bile. In humans, intravenous administration of DHCA results in its conversion to more hydroxylated forms. The major metabolic pathway involves the sequential and stereospecific reduction of the keto groups.[4][5]

Table 1: Major Metabolites of Dehydrocholic Acid in Human Bile [4][5][6]

| Metabolite | Percentage of Total Metabolites |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | ~70% |

| 3α-hydroxy-7,12-diketo-5β-cholanoic acid | ~20% |

| Cholic acid | ~10% |

These hydroxy-keto metabolites are themselves thought to be hydrocholeretic agents.[4][5]

Effects on Bile Composition

DHCA administration significantly alters the composition of bile. While it robustly increases bile flow, it leads to a decrease in the concentration of endogenous bile acids, phospholipids, and cholesterol.[2][3]

Table 2: Quantitative Effects of Dehydrocholic Acid Infusion in Rats [3]

| Parameter | Effect |

| Bile Flow | Increased |

| Endogenous Bile Acid Secretion | Diminished within 30-60 minutes |

| Phospholipid Secretion | Declined to undetectable amounts |

| Cholesterol Secretion | Declined to 10% of baseline value |

In a study on dogs, oral administration of 50 mg/kg of dehydrocholic acid resulted in a 270% increase in bile flow, primarily by increasing the secretion of electrolytes and water.[7] Intravenous administration in rats at doses up to 100 mg/kg led to a 2 to 2.5-fold increase in bile flow.[8]

Regulation of Bile Acid Homeostasis

The regulation of bile acid homeostasis is a complex process involving a network of nuclear receptors and signaling pathways that sense intracellular bile acid levels and modulate the expression of genes involved in their synthesis and transport.

The Farnesoid X Receptor (FXR) Signaling Pathway

The farnesoid X receptor (FXR) is the master regulator of bile acid homeostasis.[1] When activated by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.

In the liver, FXR activation leads to the induction of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, represses the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][9] This FXR-SHP-CYP7A1 axis forms a negative feedback loop that inhibits bile acid synthesis when bile acid levels are high.

In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 19 (FGF19 in humans, Fgf15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, providing an additional layer of feedback regulation.[1]

Regulation of Bile Acid Transporters

FXR also regulates the expression of key transporters involved in the enterohepatic circulation of bile acids.

-

Bile Salt Export Pump (BSEP; ABCB11): Located on the canalicular membrane of hepatocytes, BSEP is responsible for pumping bile acids from the liver into the bile. FXR activation directly upregulates BSEP expression, promoting bile acid efflux.[10]

-

Na+-taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Situated on the basolateral membrane of hepatocytes, NTCP is the primary transporter for the uptake of bile acids from the portal blood into the liver. FXR activation, via SHP, leads to the downregulation of NTCP expression, thereby reducing bile acid uptake.[10]

-

Organic Solute Transporter α/β (OSTα/OSTβ): This heterodimeric transporter is located on the basolateral membrane of enterocytes and hepatocytes and is responsible for the efflux of bile acids into the portal circulation and systemic circulation, respectively. FXR activation induces the expression of OSTα/OSTβ.[9]

Dehydrocholic Acid and the FXR Pathway

The precise interaction of dehydrocholic acid with the FXR signaling pathway is not yet fully elucidated in publicly available literature. While some sources suggest an interaction, there is a lack of definitive studies characterizing DHCA as a direct FXR agonist or antagonist, and no published EC50 value from a transactivation assay is available. The observation that DHCA administration leads to a decrease in endogenous bile acid secretion suggests that it or its metabolites may activate the negative feedback regulation of bile acid synthesis, a hallmark of FXR agonism. However, one report suggests that DHCA may amplify the activity of cholesterol 7-alpha-hydroxylase, which would contradict this hypothesis.[11] Further research is required to clarify the exact molecular mechanism.

Below is a diagram illustrating the established FXR signaling pathway in the liver.

References

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Metabolic Fate of Dehydrocholic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid (DHCA), a synthetic bile acid analog, is characterized by three keto groups at positions 3, 7, and 12 of the steroid nucleus. Its primary pharmacological action is choleretic, meaning it stimulates the secretion of bile from the liver. This property has led to its investigation and use in conditions associated with impaired bile flow. Understanding the in vivo metabolic pathways of DHCA is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic fate of DHCA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic cascade.

Core Metabolic Pathways

The in vivo metabolism of dehydrocholic acid is a multi-step process primarily occurring in the liver. The main transformation involves the sequential and stereospecific reduction of its three keto groups, followed by conjugation with amino acids before biliary excretion.

Phase I Metabolism: Reduction

The initial and rate-limiting steps in DHCA metabolism are the reduction of the ketone functionalities to hydroxyl groups. This process is catalyzed by cytosolic enzymes known as hydroxysteroid dehydrogenases (HSDs). The reduction appears to occur in a preferred sequence, starting at the 3-position, followed by the 7-position, and finally the 12-position. This sequential reduction results in a series of hydroxyl-keto intermediates and ultimately, the formation of cholic acid. The reduction is stereospecific, yielding only the α-epimers of the hydroxyl groups.[1]

Phase II Metabolism: Conjugation

Following reduction, the resulting bile acid metabolites, including the final product cholic acid, undergo conjugation primarily with the amino acids glycine and taurine. This reaction increases the water solubility of the bile acids, facilitating their transport into the bile canaliculi and subsequent excretion. More than 80% of an administered dose of DHCA is rapidly excreted in the bile as glycine and taurine conjugates of its reduced metabolites.[1][2][3]

Quantitative Metabolic Profile

The administration of dehydrocholic acid leads to the appearance of several metabolites in both serum and bile. The relative abundance of these metabolites provides insight into the efficiency and preferred pathways of DHCA biotransformation.

| Metabolite | Relative Abundance in Bile (%) | Notes |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | ~70 | The major metabolite found in bile after DHCA administration.[1][2][3] |

| 3α-hydroxy-7,12-diketo-5β-cholanoic acid | ~20 | A significant intermediate in the sequential reduction pathway.[1][2][3] |

| Cholic acid | ~10 | The fully reduced metabolite of DHCA.[1][2][3] |

Table 1: Relative Proportions of Dehydrocholic Acid Metabolites in Bile Following Intravenous Administration.

| Sample Matrix | Metabolite | Concentration | Time Point |

| Serum | Unconjugated 3α-hydroxy-7,12-dioxo-cholanoic acid | ~80 µM | 30 minutes post-injection |

| Bile | Conjugated 3α,7α-dihydroxy-12-oxo-cholanoic acid | >90% of excreted metabolites | 120-minute collection period |

Table 2: Quantitative Analysis of Dehydrocholic Acid Metabolites in Human Serum and Bile After Intravenous Administration of 1 gram of DHCA.[4]

Pharmacokinetic Parameters: It is important to note that comprehensive pharmacokinetic data for dehydrocholic acid, such as half-life, clearance rate, and volume of distribution, are not readily available in the published literature.[2]

Experimental Protocols

The study of dehydrocholic acid metabolism in vivo typically involves the administration of the compound to human subjects or animal models, followed by the collection of biological samples and subsequent analysis.

Protocol: In Vivo Administration and Sample Collection (Human Study)

-

Subject Selection: Patients with indwelling T-tubes for bile collection are often selected to allow for direct sampling of bile without interruption of the enterohepatic circulation.[1]

-

Compound Administration: A known quantity of dehydrocholic acid (e.g., 1 gram or a tracer dose of [24-14C]dehydrocholic acid mixed with a carrier) is administered intravenously.[1][4]

-

Bile Collection: Bile samples are collected at regular intervals (e.g., every 15-30 minutes) for a specified period (e.g., up to 10-24 hours) following administration.[1]

-

Blood Sampling: Peripheral blood samples are drawn at concurrent time points to analyze serum concentrations of DHCA and its metabolites.[4]

-

Urine Collection: 24-hour urine collections can also be performed to quantify renal excretion of metabolites.

-

Sample Processing: Bile and serum samples are immediately processed or stored at -20°C or lower for later analysis.

Protocol: Analysis of Dehydrocholic Acid Metabolites by HPLC-MS/MS

-

Sample Preparation:

-

Hydrolysis: To analyze the core bile acid structures, conjugated metabolites in bile or serum are subjected to enzymatic (e.g., with cholylglycine hydrolase) or chemical hydrolysis to deconjugate the glycine and taurine moieties.

-

Extraction: The deconjugated bile acids are then extracted from the biological matrix using solid-phase extraction (SPE) with a C18 cartridge.

-

Derivatization (Optional for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups are derivatized to form more volatile esters.

-

-

Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) is employed for the separation of DHCA and its metabolites.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the bile acids based on their polarity.

-

-

Mass Spectrometric Detection:

-

Technique: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific detection and quantification of the separated bile acids.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific parent-daughter ion transitions for each metabolite.

-

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.

Visualizations

Metabolic Pathway of Dehydrocholic Acid

Caption: Sequential reduction and conjugation of dehydrocholic acid in the liver.

Experimental Workflow for DHCA Metabolite Analysis

Caption: Workflow for the analysis of dehydrocholic acid metabolites.

References

- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The biotransformed metabolite profiles in blood after intravenous administration of dehydrocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocholic Acid's Pharmacodynamics in Rodent Models of Liver Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of dehydrocholic acid (DHCA) in rodent models of liver disease. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into DHCA's mechanisms of action, experimental protocols for its study, and its effects on key physiological parameters.

Core Pharmacodynamic Effects of Dehydrocholic Acid

Dehydrocholic acid, a synthetic bile acid, primarily functions as a choleretic agent, meaning it stimulates the liver to increase the volume of bile it secretes. This action is central to its therapeutic potential in conditions characterized by impaired bile flow (cholestasis). In rodent models of liver disease, DHCA administration has been shown to induce a significant increase in bile flow, a phenomenon known as hydrocholeresis.

Beyond simply increasing bile volume, DHCA also alters the composition of bile. Studies in rats have demonstrated that infusion of DHCA leads to a notable decrease in the biliary secretion of endogenous bile acids, phospholipids, and cholesterol. For instance, one study reported that phospholipid secretion declined to undetectable levels, while cholesterol secretion was reduced to 10% of the baseline value by the end of the infusion period[1]. Another study observed an 80% decrease in biliary phosphatidylcholine (PC) secretion following DHCA infusion in rats[2].

DHCA is rapidly metabolized in the liver. The bile produced during DHCA infusion is primarily composed of its hydroxyl-oxo metabolites, with a smaller fraction of cholic acid. Very little DHCA is secreted in its unchanged form[1]. The major metabolite has been identified as 3α,7α-dihydroxy-12-keto-5β-cholanoic acid[3].

Quantitative Data on Dehydrocholic Acid's Effects

The following tables summarize the quantitative data on the pharmacodynamic effects of dehydrocholic acid from various studies in rodent models.

Table 1: Effect of Dehydrocholic Acid on Bile Flow in Rats

| Rodent Model | DHCA Administration Protocol | Change in Bile Flow | Reference |

| Wistar Rats | Intravenous infusion of sodium dehydrocholate at 0.24 µmol/min/100 g | 69% increase | [4] |

| Unanesthetized bile fistula rats | Infusion of DHCA | Dramatic increase in the amount of bile juice | [3] |

Table 2: Effect of Dehydrocholic Acid on Biliary Lipid Composition in Rodents

| Rodent Model | DHCA Administration Protocol | Effect on Biliary Lipids | Reference |

| Rats | Infusion | Phospholipid secretion declined to undetectable levels; Cholesterol declined to 10% of base value | [1] |

| Rats | Infusion | Biliary phosphatidylcholine (PC) secretion rate decreased by 80% | [2] |

| Mice | 0.5% dehydrocholic acid in diet | Increased concentration of bile salts and cholesterol | [5] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving dehydrocholic acid in rodent models of liver disease, compiled from various sources.

Induction of Cholestatic Liver Injury

Several models are commonly used to induce cholestatic liver injury in rodents:

-

Bile Duct Ligation (BDL): This surgical procedure creates a physical obstruction of the common bile duct, leading to cholestasis.

-

Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then ligated in two places with surgical silk, and the section between the ligatures is cut. The abdominal wall and skin are then sutured.

-

-

Alpha-naphthylisothiocyanate (ANIT)-Induced Cholestasis: ANIT is a chemical that causes intrahepatic cholestasis.

-

Procedure: ANIT is typically dissolved in a vehicle like corn oil and administered to rodents via oral gavage. The dosage and frequency of administration can be varied to induce acute or chronic cholestasis.

-

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: While primarily a model for fibrosis, CCl4 also induces significant liver injury that can impact bile flow.

-

Procedure: CCl4 is mixed with a vehicle like olive oil and administered to rodents, typically through intraperitoneal injection, twice weekly for several weeks to induce fibrosis.

-

Dehydrocholic Acid Administration

-

Preparation: For infusion studies, sodium dehydrocholate can be dissolved in a suitable vehicle such as saline. For dietary studies, dehydrocholic acid powder is mixed into the standard rodent chow at a specified concentration (e.g., 0.5% w/w).

-

Administration Routes:

-

Intravenous Infusion: DHCA is infused at a constant rate (e.g., 0.24 µmol/min/100 g body weight) via a cannulated jugular or femoral vein.

-

Dietary Admixture: Rodents are fed a diet containing a specific percentage of DHCA for a defined period.

-

Bile Collection and Analysis

-

Bile Duct Cannulation: To collect bile, the common bile duct is cannulated with fine polyethylene tubing. The cannula is secured, and the free end is placed in a pre-weighed collection tube.

-

Bile Flow Rate Measurement: Bile is collected at timed intervals, and the volume is determined gravimetrically, assuming a bile density of 1.0 g/mL. The flow rate is then expressed as µL/min/100 g of body weight.

-

Bile Composition Analysis:

-

Bile Acids, Phospholipids, and Cholesterol: The concentrations of these key biliary lipids are determined using enzymatic assay kits or chromatographic methods.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the detailed profiling of individual bile acid species in bile samples. The method typically involves an extraction step, followed by chromatographic separation and mass spectrometric detection[1][4][6][7].

-

Signaling Pathways and Mechanisms of Action

Dehydrocholic acid's effects on bile secretion and composition are mediated through complex signaling pathways within the liver. A key regulator of bile acid homeostasis is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids. While direct binding of DHCA or its metabolites to FXR is not definitively established in the reviewed literature, deoxycholic acid, a related secondary bile acid, is a known FXR agonist. Activation of FXR in hepatocytes initiates a cascade of events that ultimately modulates the expression of genes involved in bile acid synthesis and transport.

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for studying DHCA in a cholestatic rodent model and the proposed signaling pathway involving FXR.

Caption: Experimental workflow for studying dehydrocholic acid in rodent models of liver disease.

Caption: Proposed signaling pathway of dehydrocholic acid metabolites via the Farnesoid X Receptor (FXR).

References

- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Command Line | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling the Biliary Metabolites of Dehydrocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the major metabolites of dehydrocholic acid (DHCA) found in bile. Dehydrocholic acid, a synthetic bile acid, undergoes extensive metabolism in the liver, leading to the formation of several derivatives that are subsequently excreted into the bile. Understanding the metabolic fate of DHCA is crucial for elucidating its pharmacological effects and potential interactions. This document summarizes the key metabolites, their quantitative distribution, and the experimental methodologies employed for their identification and quantification.

Major Biliary Metabolites of Dehydrocholic Acid

The primary metabolic transformation of dehydrocholic acid in the liver is a sequential and stereospecific reduction of its three keto groups at positions 3, 7, and 12.[1][2][3] This process results in the formation of hydroxyl groups, leading to a series of hydroxyl-keto derivatives. These metabolites are predominantly found in bile as conjugates with either glycine or taurine.[1][2][3][4][5]

The quantitative distribution of the major dehydrocholic acid metabolites identified in human bile is presented in the table below.

| Metabolite Name | Chemical Structure | Percentage of Total Metabolites in Bile | Citations |

| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | Dihydroxy monoketo bile acid | ~70% | [1][4][6] |

| 3α-hydroxy-7,12-di-keto-5β-cholanoic acid | Monohydroxy diketo bile acid | ~20% | [1][4][6] |

| Cholic acid | 3α,7α,12α-trihydroxy-5β-cholanoic acid | ~10% | [1][4][6] |

| Conjugated 3α,7α-dihydroxy-12-oxo-cholanoic acid | Glycine or Taurine conjugate | >90% (of excreted metabolites) | [7] |

| Conjugated 3α-hydroxy-7,12-dioxo-cholanoic acid | Glycine or Taurine conjugate | Minor constituent | [7] |

Note: The study by Imai (1988)[7] provides percentages of conjugated metabolites, highlighting the extensive conjugation of the primary metabolites before biliary excretion.

Metabolic Pathway of Dehydrocholic Acid

The metabolism of dehydrocholic acid follows a reductive pathway, primarily occurring in the liver. The sequential reduction of the keto groups is a key feature of its biotransformation.

Caption: Sequential reduction of dehydrocholic acid in the liver.

Experimental Protocols for Metabolite Identification

The identification and quantification of dehydrocholic acid metabolites in bile require a multi-step analytical approach. The following outlines a general experimental workflow based on methodologies cited in the literature.

Experimental Workflow

Caption: General workflow for biliary metabolite analysis.

Detailed Methodologies

1. Sample Collection: For human studies, bile can be collected from patients with T-tube drainage following cholecystectomy or other biliary procedures.[1][5] This allows for the direct and continuous sampling of bile.

2. Administration of Labeled Dehydrocholic Acid (Optional but Recommended): To trace the metabolic fate of the parent compound accurately, administration of a labeled form, such as [24-14C]dehydrocholic acid, is highly effective.[1][2][3][5]

3. Deconjugation of Bile Acid Metabolites: Since bile acids in bile are predominantly in their conjugated forms (with glycine or taurine), a deconjugation step is necessary to analyze the core bile acid structure. This can be achieved through:

-

Enzymatic Hydrolysis: Using choloylglycine hydrolase.

-

Chemical Hydrolysis: Alkaline hydrolysis with sodium hydroxide.

4. Extraction of Bile Acids: Following deconjugation, the bile acids are extracted from the bile matrix. Solid-phase extraction (SPE) with C18 cartridges is a common and effective method. Liquid-liquid extraction can also be employed.

5. Chromatographic Separation: The extracted bile acid metabolites are then separated using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for bile acid analysis, often coupled with mass spectrometry.[8][9][10] A reversed-phase C18 column is typically used with a mobile phase gradient of methanol/acetonitrile and water with a pH modifier like formic acid or ammonium acetate.

-

Gas Chromatography (GC): Requires derivatization of the bile acids to make them volatile before injection into the GC system, which is often coupled to a mass spectrometer (GC-MS).[9]

6. Mass Spectrometric Identification and Quantification: Mass spectrometry (MS) is the definitive technique for identifying and quantifying the separated metabolites.[9]

-

Electrospray Ionization (ESI)-MS: Commonly used with HPLC (LC-MS) for the analysis of non-volatile compounds like bile acids.

-

Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the parent ions, which is crucial for the unambiguous identification of metabolites.[9]

-

Quantification: Can be performed using stable isotope-labeled internal standards and by constructing calibration curves for each metabolite.

7. Data Analysis: The data obtained from LC-MS or GC-MS is processed to identify the peaks corresponding to the different metabolites based on their retention times and mass-to-charge ratios. The peak areas are then used for quantification.

This technical guide provides a comprehensive overview of the major biliary metabolites of dehydrocholic acid, their formation, and the analytical strategies for their identification. The provided information is intended to support researchers and professionals in the fields of drug metabolism, pharmacology, and gastroenterology.

References

- 1. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JCI - Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN [jci.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The biotransformed metabolite profiles in blood after intravenous administration of dehydrocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

Methodological & Application

Application Notes and Protocols for Intravenous Infusion of Dehydrocholic Acid in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid (DHCA) is a synthetic bile acid known for its potent choleretic properties, meaning it stimulates the liver to increase the volume of bile secretion.[1][2][3] This characteristic makes it a valuable tool in experimental studies for understanding the physiology of bile formation and for investigating conditions related to cholestasis.[1][2] Intravenous infusion of DHCA in rat models allows for the precise control of its administration and the direct assessment of its effects on bile flow and composition.[4][5]

These application notes provide a detailed protocol for the intravenous infusion of dehydrocholic acid in rats, based on established methodologies. The protocol covers animal preparation, surgical procedures, infusion parameters, and sample collection. Additionally, quantitative data from relevant studies are summarized to provide expected outcomes, and diagrams illustrating the experimental workflow and the compound's mechanism of action are included.

Data Presentation

The following tables summarize the quantitative effects of intravenous dehydrocholic acid infusion on key biliary parameters in rats.

Table 1: Effect of Intravenous Dehydrocholic Acid Infusion on Bile Flow in Rats

| Dosage (µmol/min/100g BW) | Infusion Duration (min) | Change in Bile Flow | Reference |

| 1 | 30 | Increased | [5] |

| 2 | 30 | Increased to 270% of baseline | [5] |

| 2 | N/A | Increased by 253% | [6] |

| 3 | 30 | Increased | [5] |

| 4 | 30 | Increased | [5] |

Table 2: Effect of Intravenous Dehydrocholic Acid Infusion on Biliary Composition in Rats

| Parameter | Dosage (µmol/min/100g BW) | Infusion Duration (min) | Observation | Reference |

| Endogenous Bile Acids | 1 - 4 | 30 - 60 | Secretion diminished | [4][7] |

| Phospholipids | 1 - 4 | 30 - 60 | Secretion declined to undetectable amounts | [4][7] |

| Phospholipids | 2 | N/A | Secretion rate decreased by 64% | [6] |

| Cholesterol | 1 - 4 | 30 - 60 | Secretion declined to 10% of baseline | [4][7] |

| Cholesterol | 2 | N/A | Secretion rate decreased by 94% | [6] |

Experimental Protocols

This section details the methodology for the intravenous infusion of dehydrocholic acid in rats.

Materials and Reagents

-

Dehydrocholic acid (DHCA)

-

3.5% Albumin in 0.9% saline solution (Vehicle)

-

Anesthetic agent (e.g., Urethane, Ketamine/Xylazine cocktail)

-

Heparinized saline

-

Polyethylene tubing for cannulation

-

Surgical instruments

-

Infusion pump

-

Fraction collector or pre-weighed collection tubes

Animal Model

-

Species: Rat

-

Strain: Male Sprague-Dawley or Wistar rats

-

Weight: 250-350 g

Experimental Procedure

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane at a dose of 1 g/kg body weight, administered intraperitoneally). The choice of anesthetic should be consistent with the experimental goals and institutional guidelines.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

-

Surgical Procedure: Cannulation

-

Bile Duct Cannulation:

-

Perform a midline laparotomy to expose the common bile duct.

-

Carefully isolate the bile duct and insert a polyethylene cannula (e.g., PE-10 tubing).

-

Secure the cannula in place with surgical silk.

-

Exteriorize the cannula for bile collection.

-

-

Jugular Vein Cannulation:

-

Expose the right jugular vein through a small incision in the neck.

-

Insert a polyethylene cannula filled with heparinized saline into the vein for intravenous infusion.

-

Secure the cannula and exteriorize it.

-

-

-

Stabilization and Baseline Collection:

-

Allow the animal to stabilize for a period after surgery (e.g., 30-60 minutes).

-

Infuse the vehicle (3.5% albumin in 0.9% saline) at a constant rate (e.g., 4 ml/h).

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline bile flow rate.

-

-

Dehydrocholic Acid Infusion:

-

Prepare the dehydrocholic acid solution in the vehicle at the desired concentration.

-

Infuse the dehydrocholic acid solution intravenously at a controlled rate. A common protocol involves a stepwise increase in the infusion rate. For example:

-

1 µmol/min/100g body weight for 30 minutes.

-

Followed by 2 µmol/min/100g body weight for 30 minutes.

-

Followed by 3 µmol/min/100g body weight for 30 minutes.

-

And finally, 4 µmol/min/100g body weight for 30 minutes.[5]

-

-

Continuously collect bile throughout the infusion period in pre-weighed tubes at regular intervals.

-

-

Sample Processing and Analysis:

-

Determine the bile flow rate by weight, assuming a bile density of 1.0 g/ml.

-

Store bile samples at -20°C or lower for subsequent biochemical analysis.

-

Analyze bile samples for concentrations of bile acids, phospholipids, and cholesterol using standard enzymatic or chromatographic methods.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for intravenous infusion of dehydrocholic acid in rats.

Mechanism of Action

Caption: Simplified mechanism of dehydrocholic acid-induced choleresis.

References

- 1. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. A new method of bile duct cannulation allowing bile collection and re-infusion in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 7. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]

LC-MS/MS method for quantifying dehydrocholic acid in biological samples

An LC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of dehydrocholic acid (DHCA), a synthetic tri-keto bile acid, in various biological samples. This application note details a complete protocol for the analysis of DHCA in human plasma, suitable for researchers, scientists, and professionals in drug development and clinical research.

The methodology is founded on a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation using a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Principle of the Method

The workflow begins with the extraction of dehydrocholic acid and an internal standard (IS) from the biological matrix, typically plasma or serum, via protein precipitation with acetonitrile.[1][2] After centrifugation, the resulting supernatant is evaporated to dryness and reconstituted in an appropriate solvent. The extract is then injected into an LC-MS/MS system. The analyte is separated from other endogenous components on a C18 analytical column.[2][3][4] Detection is performed using electrospray ionization in negative mode (ESI-), which is highly effective for bile acids.[5][6] Quantification is based on the ratio of the analyte peak area to that of the internal standard, plotted against a calibration curve prepared in a surrogate matrix.

Materials and Apparatus

Apparatus

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Microcentrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Pipettes and general laboratory glassware

Chemicals and Reagents

-

Dehydrocholic acid (DHCA) reference standard

-

Cholic acid-d4 (Internal Standard, IS)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (charcoal-stripped, for calibration standards)

Experimental Protocols

1. Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve dehydrocholic acid and cholic acid-d4 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[3] Store at -20°C.

-

Intermediate Solutions: Prepare intermediate stock solutions of DHCA by serial dilution of the primary stock solution with a 50:50 methanol:water solution.

-

Internal Standard Working Solution (1 µg/mL): Dilute the cholic acid-d4 stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.

2. Preparation of Calibration Curve and Quality Control Samples

-

Prepare calibration standards by spiking appropriate amounts of the DHCA intermediate solutions into charcoal-stripped human plasma to achieve a concentration range (e.g., 1 - 1000 ng/mL).

-

Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

3. Sample Preparation Protocol

-

Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (1 µg/mL in acetonitrile).[1][2]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of 50:50 methanol:water solution.[2]

-

Vortex for 30 seconds, then transfer the solution to an LC-MS vial for analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of dehydrocholic acid.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| LC System | Agilent 1290 UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Flow Rate | 0.5 mL/min[3] |

| Column Temperature | 55°C[3] |

| Injection Volume | 3 µL[3] |

| Gradient Elution | 0.0 min - 25% B |

| 3.0 min - 35% B | |

| 15.0 min - 65% B | |

| 18.0 min - 100% B (Wash) |

| | 20.0 min - 25% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5][6] |

| Gas Temperature | 290°C[3] |

| Gas Flow | 15 L/min[3] |

| Nebulizer Pressure | 20 psi[3] |

| Capillary Voltage | 3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Dehydrocholic Acid | 401.2 | 401.2 | 50 | 10 |

| (Quantifier) | ||||

| Dehydrocholic Acid | 401.2 | 357.2 | 50 | 20 |

| (Qualifier) | ||||

| Cholic Acid-d4 (IS) | 411.6 | 365.6 | 50 | 25 |

Note: For unconjugated bile acids like dehydrocholic acid, fragmentation can be limited. Therefore, a pseudo-MRM transition ([M-H]⁻ > [M-H]⁻) is often used for quantification due to its high sensitivity and stability.[5][7][8]

Data Presentation and Method Performance

Table 4: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

|---|---|

| 1 | 0.005 |

| 5 | 0.024 |

| 20 | 0.098 |

| 50 | 0.251 |

| 100 | 0.503 |

| 250 | 1.255 |

| 500 | 2.510 |

| 1000 | 5.021 |

| Correlation (r²) | >0.995 |

Table 5: Accuracy and Precision (n=5)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low | 15 | 14.5 | 96.7 | <10 |

| Medium | 150 | 154.2 | 102.8 | <8 |

| High | 750 | 738.0 | 98.4 | <7 |

Visualizations

Caption: Experimental workflow for DHCA quantification.

Caption: Principle of MRM detection for dehydrocholic acid.

References

- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 2. Bile Acids Kit for LC-MS [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metaboprofile.com [metaboprofile.com]

- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for an Experimental Model of Cholestasis Using Dehydrocholic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing an experimental model of cholestasis induced by dehydrocholic acid (DHCA). This model is valuable for studying the mechanisms of bile flow, evaluating potential choleretic and anti-cholestatic compounds, and investigating the cellular and molecular responses to altered bile acid dynamics.

Introduction

Dehydrocholic acid, a synthetic tri-keto bile acid, is a potent choleretic agent that stimulates a high volume of low-viscosity bile.[1][2] Unlike cholestasis models that cause physical obstruction or severe hepatocellular injury, the DHCA-induced model is primarily a functional model of "hydrocholeresis". It is characterized by an increased bile flow (choleresis) but with a decreased concentration of endogenous bile acids, phospholipids, and cholesterol.[3][4][5][6] This unique feature allows for the specific investigation of the mechanisms governing bile secretion and the effects of altered bile composition on hepatobiliary function.

Key Features of the Dehydrocholic Acid Model

-

Induction of Hydrocholeresis: DHCA administration leads to a significant increase in bile flow.[3][6]

-

Altered Bile Composition: The secreted bile is dilute, with reduced concentrations of endogenous bile acids, cholesterol, and phospholipids.[3][4][5]

-

Functional Model: It primarily models the physiological and cellular responses to a high volume of watery bile flow rather than outright biliary obstruction or severe liver cell necrosis.

-

Utility in Drug Screening: This model can be employed to assess the choleretic or anti-cholestatic potential of new chemical entities.

Data Presentation

The following tables summarize the expected quantitative changes in key parameters following the induction of cholestasis with dehydrocholic acid in a rat model. These values are representative and may vary based on specific experimental conditions.

Table 1: Bile Flow and Composition

| Parameter | Control Group (Representative Values) | DHCA-Treated Group (Expected Changes) | Reference |

| Bile Flow Rate (µL/min/100g body weight) | 5 - 10 | Increased (e.g., 2 to 4-fold increase) | [3][6] |

| Biliary Bile Acid Secretion (nmol/min/100g body weight) | 50 - 100 | Decreased | [3][4] |

| Biliary Phospholipid Secretion (nmol/min/100g body weight) | 10 - 20 | Markedly Decreased | [3][4] |

| Biliary Cholesterol Secretion (nmol/min/100g body weight) | 1 - 3 | Decreased | [3][4] |

Table 2: Serum Biochemical Markers

| Parameter | Control Group (Representative Values) | DHCA-Treated Group (Expected Changes) | Reference |

| Alanine Aminotransferase (ALT) (U/L) | 20 - 40 | No significant change or slight increase | [3][7] |

| Aspartate Aminotransferase (AST) (U/L) | 50 - 100 | No significant change or slight increase | [3][7] |

| Alkaline Phosphatase (ALP) (U/L) | 100 - 300 | No significant change or slight increase | [3][7] |

| Total Bilirubin (mg/dL) | 0.1 - 0.5 | No significant change or slight increase | [3][7] |

| Total Bile Acids (µmol/L) | 5 - 20 | Variable, may decrease due to enhanced biliary excretion | [8] |

Experimental Protocols

Protocol 1: Induction of Cholestasis by Intravenous Infusion of Dehydrocholic Acid in Rats

This protocol describes the continuous intravenous infusion of DHCA to induce a state of hydrocholeresis.

Materials:

-

Dehydrocholic acid sodium salt

-

Sterile 0.9% saline solution

-

Infusion pump

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for bile duct and jugular vein cannulation

-

Catheters (e.g., 3 French polyurethane tubing)[9]

Procedure:

-

Animal Preparation:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Anesthetize the rat using an appropriate anesthetic regimen.[9]

-

-

Surgical Procedure: Bile Duct and Jugular Vein Cannulation:

-

Perform a midline laparotomy to expose the common bile duct.[1][9]

-

Carefully dissect the bile duct and insert a catheter, securing it with sutures.[1][10]

-

Exteriorize the catheter through a subcutaneous tunnel to the dorsal neck region.[9]

-

Cannulate the right jugular vein for intravenous infusion and exteriorize the catheter similarly.[9]

-

Close the surgical incisions.

-

Allow the animal to recover from surgery as required by the specific study design (for acute studies, the experiment can proceed under anesthesia).

-

-

Preparation of Dehydrocholic Acid Infusion Solution:

-

Prepare a stock solution of sodium dehydrocholate in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose based on the infusion rate and animal's body weight. For example, to deliver 0.1 µmol/min/100g to a 300g rat at an infusion rate of 0.05 mL/min, the concentration would be 6 mM.

-

-

Intravenous Infusion:

-

Bile Collection:

-

Collect bile from the bile duct catheter at regular intervals (e.g., every 15-30 minutes) into pre-weighed tubes.

-

Record the volume of bile collected to determine the bile flow rate.

-

Store bile samples at -80°C for subsequent analysis.

-

Protocol 2: Biochemical Analysis of Bile and Serum

Bile Analysis:

-

Bile Flow Rate: Determine gravimetrically, assuming a bile density of 1.0 g/mL.

-

Bile Acid Concentration: Quantify total and individual bile acids using enzymatic assays or LC-MS/MS.

-

Phospholipid and Cholesterol Concentration: Measure using commercially available colorimetric assay kits.

Serum Analysis:

-

Sample Collection: Collect blood via cardiac puncture at the end of the experiment.

-

Biochemical Parameters: Analyze serum levels of ALT, AST, ALP, total bilirubin, and total bile acids using an automated biochemical analyzer.

Protocol 3: Histopathological Evaluation of the Liver

Procedure:

-

Tissue Collection and Fixation:

-

At the end of the experiment, perfuse the liver with saline, followed by 10% neutral buffered formalin.

-

Excise the liver and fix it in 10% neutral buffered formalin for 24-48 hours.

-

-

Tissue Processing and Staining:

-

Process the fixed liver tissue through graded alcohols and xylene, and embed in paraffin.

-

Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

-

-

Histopathological Examination:

-

Examine the liver sections under a light microscope.

-

In the DHCA-induced model, significant ultrastructural changes are not typically observed at standard choleretic doses.[11] The primary histological findings in cholestasis models can include:

-

Bile duct proliferation: An increase in the number of bile ductules in the portal tracts.

-

Portal inflammation: Infiltration of inflammatory cells in the portal areas.

-

Hepatocyte injury: Cellular swelling, necrosis, or apoptosis.

-

Canalicular bile plugs: Visible plugs of inspissated bile within the bile canaliculi.

-

-

Mandatory Visualizations

Discussion and Troubleshooting

-

Animal Welfare: Ensure proper surgical technique and post-operative care to minimize animal distress. The use of a recovery period after surgery is recommended for chronic studies.[1][12]

-

Catheter Patency: Catheter blockage can be a common issue. Ensure proper flushing and securing of the catheters.[9]

-

Variability: Biological variability is inherent in animal models. Use a sufficient number of animals per group to ensure statistical power.

-

Model Limitations: This model does not fully replicate the complex pathophysiology of obstructive cholestatic liver diseases, which often involve significant inflammation and fibrosis.

By following these detailed protocols, researchers can effectively implement the dehydrocholic acid-induced cholestasis model to advance the understanding and treatment of hepatobiliary disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140148429A1 - Formulations of deoxycholic acid and salts thereof - Google Patents [patents.google.com]

- 5. karger.com [karger.com]

- 6. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Hilltop Lab Animals, Inc. | Bile Duct Catheter (BDC) [hilltoplabs.com]

- 11. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory-Scale Synthesis of [14C]-Labeled Dehydrocholic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of [14C]-labeled dehydrocholic acid, a crucial tool for investigating bile acid metabolism, transport, and signaling pathways in drug development and metabolic research.

Introduction

Dehydrocholic acid (DHC), a synthetic bile acid, is produced by the oxidation of cholic acid.[1] As a choleretic agent, it stimulates bile flow.[1] The introduction of a carbon-14 ([14C]) label into the dehydrocholic acid molecule allows for sensitive and specific tracing in biological systems. [14C]-labeled dehydrocholic acid is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating the role of bile acids in signaling pathways, such as those mediated by the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[2][3]

This document outlines a detailed protocol for the synthesis of [14C]-labeled dehydrocholic acid from [14C]-cholic acid, including purification and characterization methods.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of [14C]-labeled dehydrocholic acid. Note that these values are illustrative and can vary based on specific experimental conditions and the specific activity of the starting material.

| Parameter | Value | Method of Analysis |

| Starting Material | [24-14C]-Cholic Acid | - |

| Radiochemical Purity (Starting Material) | >98% | Radio-TLC / HPLC |

| Specific Activity (Starting Material) | 50-60 mCi/mmol | Liquid Scintillation Counting |

| Final Product | [24-14C]-Dehydrocholic Acid | - |

| Chemical Yield | 85-95% | Gravimetric Analysis |

| Radiochemical Yield | 80-90% | Radio-TLC / HPLC |

| Radiochemical Purity | >98% | Radio-TLC / HPLC |

| Specific Activity | 45-55 mCi/mmol | Liquid Scintillation Counting |

Experimental Protocols

1. Synthesis of [24-14C]-Dehydrocholic Acid via Oxidation of [24-14C]-Cholic Acid